molecular formula C20H39NO2 B8131234 (Z)-N-Methoxy-N-methyloctadec-9-enamide

(Z)-N-Methoxy-N-methyloctadec-9-enamide

Cat. No. B8131234
M. Wt: 325.5 g/mol
InChI Key: CQOWNUTUULNURE-QXMHVHEDSA-N
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Description

(Z)-N-Methoxy-N-methyloctadec-9-enamide is a useful research compound. Its molecular formula is C20H39NO2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-Methoxy-N-methyloctadec-9-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-Methoxy-N-methyloctadec-9-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Isomerization Techniques :

    • Trost, Cregg, and Quach (2017) developed a method for isomerizing N-allyl amides to form geometrically defined enamides, which could benefit the synthesis of cis vicinal amino alcohols (Trost, Cregg, & Quach, 2017).
    • Debbarma, Bera, and Maji (2019) demonstrated the stereospecific synthesis of Z-enamides using silver-free Cp*Rh(III) catalysis, which has potential applications in drug discovery (Debbarma, Bera, & Maji, 2019).
  • Chemical Synthesis and Modification :

    • Lee et al. (2006) provided a method for preparing Z-enamides with excellent stereoselectivity, applicable to various substrates (Lee et al., 2006).
    • Feng, Feng, and Loh (2014) discussed Rh(III)-catalyzed olefinic C-H alkynylation of enamides, offering an alternative synthetic pathway for 1,3-enyne derivatives (Feng, Feng, & Loh, 2014).
  • Pharmaceutical and Biological Applications :

    • Odinokov et al. (1983) explored the attractant activity of isomers of 2-methyloctadec-7-ene for gypsy moths, finding that the (E) isomer exhibited moderate attractant activity, unlike the (Z) isomer (Odinokov et al., 1983).
  • Advanced Chemical Reactions and Synthesis :

    • Ishibashi, Kato, Takeda, Kogure, and Tamura (2000) investigated selective aryl radical cyclizations leading to tetrahydroisoquinoline derivatives (Ishibashi et al., 2000).
    • Balasubramaniam and Aidhen (2008) discussed the Weinreb amide's versatility in heterocyclic chemistry and total synthesis (Balasubramaniam & Aidhen, 2008).

properties

IUPAC Name

(Z)-N-methoxy-N-methyloctadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)23-3/h11-12H,4-10,13-19H2,1-3H3/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOWNUTUULNURE-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-Methoxy-N-methyloctadec-9-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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